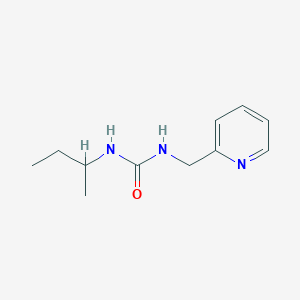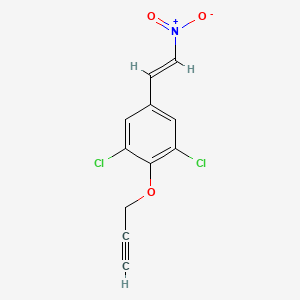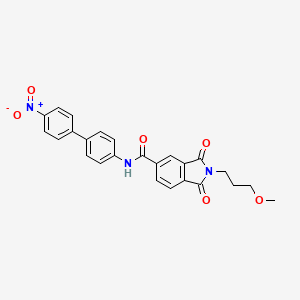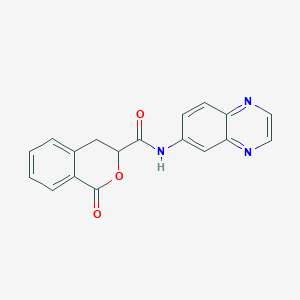
2-(4-chlorophenyl)-3-(4-methoxy-3-nitrophenyl)acrylonitrile
Descripción general
Descripción
2-(4-chlorophenyl)-3-(4-methoxy-3-nitrophenyl)acrylonitrile, also known as CN-3, is a chemical compound that has generated significant interest in the scientific community due to its potential therapeutic applications. This compound belongs to the family of acrylonitrile derivatives, which are known for their diverse biological activities.
Mecanismo De Acción
The mechanism of action of 2-(4-chlorophenyl)-3-(4-methoxy-3-nitrophenyl)acrylonitrile is not fully understood, but it is believed to act through multiple pathways. It has been shown to inhibit the activity of enzymes involved in cancer cell proliferation, such as topoisomerase II and histone deacetylase. In addition, 2-(4-chlorophenyl)-3-(4-methoxy-3-nitrophenyl)acrylonitrile has been found to induce apoptosis in cancer cells by activating the caspase pathway. Furthermore, 2-(4-chlorophenyl)-3-(4-methoxy-3-nitrophenyl)acrylonitrile has been shown to inhibit the production of pro-inflammatory cytokines by suppressing the activity of NF-κB, a transcription factor that regulates the expression of pro-inflammatory genes.
Biochemical and Physiological Effects:
2-(4-chlorophenyl)-3-(4-methoxy-3-nitrophenyl)acrylonitrile has been shown to have diverse biochemical and physiological effects. In cancer cells, 2-(4-chlorophenyl)-3-(4-methoxy-3-nitrophenyl)acrylonitrile has been found to inhibit cell proliferation, induce apoptosis, and inhibit tumor growth in animal models. In addition, 2-(4-chlorophenyl)-3-(4-methoxy-3-nitrophenyl)acrylonitrile has been shown to have anti-inflammatory effects by suppressing the production of pro-inflammatory cytokines. Furthermore, 2-(4-chlorophenyl)-3-(4-methoxy-3-nitrophenyl)acrylonitrile has been shown to have neuroprotective effects and may have potential applications in the treatment of neurodegenerative disorders such as Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 2-(4-chlorophenyl)-3-(4-methoxy-3-nitrophenyl)acrylonitrile in lab experiments is its potent anti-cancer activity against various cancer cell lines. In addition, 2-(4-chlorophenyl)-3-(4-methoxy-3-nitrophenyl)acrylonitrile has been shown to have anti-inflammatory and neuroprotective effects, which may have potential applications in the treatment of various diseases. However, one of the limitations of using 2-(4-chlorophenyl)-3-(4-methoxy-3-nitrophenyl)acrylonitrile in lab experiments is its potential toxicity, which may limit its therapeutic applications.
Direcciones Futuras
There are several future directions for the research on 2-(4-chlorophenyl)-3-(4-methoxy-3-nitrophenyl)acrylonitrile. One possible direction is to investigate the mechanism of action of 2-(4-chlorophenyl)-3-(4-methoxy-3-nitrophenyl)acrylonitrile in more detail, in order to better understand its therapeutic potential. Another direction is to explore the potential applications of 2-(4-chlorophenyl)-3-(4-methoxy-3-nitrophenyl)acrylonitrile in the treatment of other diseases, such as cardiovascular disease and diabetes. Furthermore, future research could focus on optimizing the synthesis method of 2-(4-chlorophenyl)-3-(4-methoxy-3-nitrophenyl)acrylonitrile to improve its purity and yield, as well as reducing its potential toxicity. Overall, the research on 2-(4-chlorophenyl)-3-(4-methoxy-3-nitrophenyl)acrylonitrile has shown promising results, and further investigation of this compound may lead to the development of novel therapeutics for various diseases.
Aplicaciones Científicas De Investigación
2-(4-chlorophenyl)-3-(4-methoxy-3-nitrophenyl)acrylonitrile has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. It has been shown to possess potent anti-cancer activity against various cancer cell lines, including breast, lung, and colon cancer cells. In addition, 2-(4-chlorophenyl)-3-(4-methoxy-3-nitrophenyl)acrylonitrile has been found to inhibit inflammation by suppressing the production of pro-inflammatory cytokines. Furthermore, 2-(4-chlorophenyl)-3-(4-methoxy-3-nitrophenyl)acrylonitrile has been shown to have neuroprotective effects and may have potential applications in the treatment of neurodegenerative disorders such as Alzheimer's disease.
Propiedades
IUPAC Name |
(E)-2-(4-chlorophenyl)-3-(4-methoxy-3-nitrophenyl)prop-2-enenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClN2O3/c1-22-16-7-2-11(9-15(16)19(20)21)8-13(10-18)12-3-5-14(17)6-4-12/h2-9H,1H3/b13-8- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGDCTWXKVWDYDX-JYRVWZFOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=C(C#N)C2=CC=C(C=C2)Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C(/C#N)\C2=CC=C(C=C2)Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[5-({2-[(4-bromo-3-chlorophenyl)amino]-2-oxoethyl}thio)-4-methyl-4H-1,2,4-triazol-3-yl]-N-(3-chloro-4-methylphenyl)acetamide](/img/structure/B4703162.png)



![N~2~-(2,5-dimethoxyphenyl)-N~1~,N~1~-diethyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4703178.png)


![4-[(4-nitrobenzyl)thio]-2-phenyl-5,6,7,8-tetrahydroquinazoline](/img/structure/B4703208.png)

![2-cyano-3-[1-(2-cyanobenzyl)-1H-indol-3-yl]-N-(4-fluorophenyl)acrylamide](/img/structure/B4703219.png)
![N-[4-(butylthio)phenyl]-2-(2-methylphenoxy)acetamide](/img/structure/B4703237.png)

